molecular formula C17H23N7O3 B2619936 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methoxynicotinamide CAS No. 2034409-13-5

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methoxynicotinamide

Cat. No.: B2619936
CAS No.: 2034409-13-5
M. Wt: 373.417
InChI Key: SOCOVYPDMCMPEV-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methoxynicotinamide is a 1,3,5-triazine derivative featuring:

  • Dimethylamino group at the 4-position of the triazine ring.
  • Morpholino group at the 6-position.
  • 2-Methoxynicotinamide moiety linked via a methyl group at the 2-position.

This compound is hypothesized to exhibit biological activity, likely in oncology, due to structural similarities to kinase inhibitors (e.g., olmutinib derivatives with acrylamide moieties) .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-methoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O3/c1-23(2)16-20-13(21-17(22-16)24-7-9-27-10-8-24)11-19-14(25)12-5-4-6-18-15(12)26-3/h4-6H,7-11H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCOVYPDMCMPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(N=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methoxynicotinamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a triazine core with a morpholino substituent and a dimethylamino group, which are known to enhance biological interactions. The presence of the methoxynicotinamide moiety further suggests potential interactions with various biological targets.

  • Molecular Formula : C₁₅H₁₈N₆O
  • Molecular Weight : Approximately 304.36 g/mol

Preliminary studies indicate that this compound may function as an enzyme inhibitor. Its mechanism likely involves binding to specific enzymes or receptors, thereby inhibiting their activity and affecting critical cellular processes essential for cell survival and proliferation. This inhibition can lead to therapeutic applications in cancer treatment and other diseases.

Biological Activity

Research has shown that compounds with similar structural features exhibit various biological activities:

Compound Name Structure Features Biological Activity Unique Aspects
N-(4-(dimethylamino)-6-morpholino-1,3,5-triazine)Triazine core with morpholineAnticancerSpecific targeting of cancer cells
5-MethylisoxazoleIsoxazole ringAntimicrobial propertiesBroad-spectrum activity
Dimethylaminomorpholine derivativesMorpholine structureNeuroprotective effectsPotential for CNS applications

The unique combination of functional groups in this compound enhances its binding affinity to biological targets compared to simpler compounds.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that derivatives of triazine compounds can inhibit specific kinases involved in cancer progression. The results indicated that this compound could effectively disrupt cellular signaling pathways critical for tumor growth .
  • Anticancer Activity :
    • In vitro assays showed that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggested favorable absorption and distribution characteristics, making it a suitable candidate for further development as an anticancer agent .

Future Directions

Further research is necessary to elucidate the complete mechanism of action and optimize the compound for therapeutic use. Potential areas for exploration include:

  • Optimization of Synthesis : Developing more efficient synthetic routes to improve yield and purity.
  • In Vivo Studies : Conducting animal model studies to evaluate efficacy and safety profiles.
  • Target Identification : Investigating specific molecular targets to better understand the compound's biological interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name/ID Substituents/Modifications Biological Activity Melting Point (°C) Yield (%) Key References
Target Compound 4-(dimethylamino), 6-morpholino, 2-(2-methoxynicotinamide)methyl Assumed antitumor/kinase inhibition Not reported Not reported -
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine 4-chloro, 6-morpholino, 2-(diethylamino) Intermediate in synthesis Not reported Not reported
H10 () Thiophene, acrylamide, dimethylamino-methyl Antitumor (EGFR inhibition) 202.4–203.7 63.5
4b () 4-(4-methoxyphenyl), 6-morpholino, 2-(3-nitrophenylamino) Not explicitly stated 120–124 (dec) 65
Compound 5 () 4-(hydroxyethylamino), 6-morpholino, acetylphenone Antimicrobial (assumed) 191–193 76
4c () 4-(diethylamino), 6-morpholino, hydrazone-linked tert-butylphenol Antiproliferative (preliminary activity) >250 90

Key Findings from Comparative Studies

Electron-Donating vs. Electron-Withdrawing Groups
  • Morpholino groups (common in –9) improve solubility and metabolic stability compared to bulkier substituents like piperidinyl () .
Pharmacophore Modifications
  • The 2-methoxynicotinamide moiety in the target compound may offer superior solubility and target affinity over thiophene (H10, ) or chalcone () groups .
  • Hydroxyethylamino substituents () enhance water solubility but may reduce membrane permeability compared to lipophilic tert-butylphenol groups () .

Physicochemical Properties

  • Melting Points : Higher melting points (>250°C in ’s 4e) correlate with crystalline stability, often seen in tert-butyl-substituted compounds. The target compound’s amorphous or crystalline nature is undetermined .
  • Solubility: Morpholino and methoxy groups likely improve aqueous solubility compared to chlorinated analogues () .

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